Benz[c]acridine, 11-chloro-7,8-dimethyl-
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Overview
Description
Benz[c]acridine, 11-chloro-7,8-dimethyl-: is a polycyclic aromatic compound that belongs to the acridine family It is characterized by its complex structure, which includes a chlorine atom and two methyl groups attached to the acridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz[c]acridine, 11-chloro-7,8-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions: Benz[c]acridine, 11-chloro-7,8-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of an atom or group in the molecule with another atom or group, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
Chemistry: Benz[c]acridine, 11-chloro-7,8-dimethyl- is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemicals.
Biology and Medicine: In biological research, this compound is studied for its potential therapeutic properties. It has shown promise in the development of drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, Benz[c]acridine, 11-chloro-7,8-dimethyl- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of Benz[c]acridine, 11-chloro-7,8-dimethyl- involves its interaction with specific molecular targets. It may bind to DNA or proteins, affecting their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or interference with cellular processes.
Comparison with Similar Compounds
Benz[c]acridine: A parent compound with similar structure but without the chlorine and methyl groups.
7,9-Dimethylbenz[c]acridine: A similar compound with two methyl groups but no chlorine atom.
Uniqueness: Benz[c]acridine, 11-chloro-7,8-dimethyl- is unique due to the presence of the chlorine atom and the specific positioning of the methyl groups
Properties
CAS No. |
62224-73-1 |
---|---|
Molecular Formula |
C19H14ClN |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
11-chloro-7,8-dimethylbenzo[c]acridine |
InChI |
InChI=1S/C19H14ClN/c1-11-7-10-16(20)19-17(11)12(2)14-9-8-13-5-3-4-6-15(13)18(14)21-19/h3-10H,1-2H3 |
InChI Key |
SBOJZCOMSFVMGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C=CC4=CC=CC=C4C3=NC2=C(C=C1)Cl)C |
Origin of Product |
United States |
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